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Introduction
Amiflamine, also known as FLA-336, is a reversible inhibitor of monoamine oxidase A (MAO-

A) and a serotonin-releasing agent.[1] Its primary targets of interest are MAO-A and the

serotonin transporter (SERT). To a lesser extent, it also inhibits semicarbazide-sensitive amine

oxidase (SSAO).[1] The (+)-enantiomer of Amiflamine is the more active stereoisomer.[1]

Understanding the binding characteristics of Amiflamine to these targets is crucial for

elucidating its pharmacological profile and guiding further drug development.

Radioligand binding assays are a powerful tool for characterizing the interaction of a compound

with its target protein.[2] These assays utilize a radiolabeled ligand that binds with high affinity

and specificity to the target. By measuring the displacement of the radioligand by an unlabeled

compound, such as Amiflamine, one can determine the binding affinity (Ki) of the test

compound. This document provides detailed protocols for radioligand binding assays for MAO-

A and SERT, as well as an enzyme inhibition assay for SSAO, for which a standard radioligand

binding assay is not readily available.

Data Presentation
The following table summarizes the binding affinities of Amiflamine and its more active

metabolite, FLA 788(+), for their primary targets.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1664870?utm_src=pdf-interest
https://www.benchchem.com/product/b1664870?utm_src=pdf-body
https://en.wikipedia.org/wiki/Amiflamine
https://en.wikipedia.org/wiki/Amiflamine
https://www.benchchem.com/product/b1664870?utm_src=pdf-body
https://en.wikipedia.org/wiki/Amiflamine
https://www.benchchem.com/product/b1664870?utm_src=pdf-body
https://www.oncodesign-services.com/cpt_ressource/radioligand-binding-assays-a-lost-art-in-drug-discovery/
https://www.benchchem.com/product/b1664870?utm_src=pdf-body
https://www.benchchem.com/product/b1664870?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664870?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Target Assay Type Ki (μM) Reference

Amiflamine MAO-A
Enzyme

Inhibition
7 [3]

FLA 788(+) MAO-A
Enzyme

Inhibition
0.26 [3]

Amiflamine SSAO
Enzyme

Inhibition
135 (Kislope) [3]

FLA 788(+) SSAO
Enzyme

Inhibition
180 [3]

Experimental Protocols
Radioligand Binding Assay for Monoamine Oxidase A
(MAO-A)
This protocol describes a competitive radioligand binding assay to determine the affinity of

Amiflamine for MAO-A using [3H]Ro 41-1049 as the radioligand.[4][5]

Materials:

Biological Source: Rat brain cortex or human placenta membranes.

Radioligand: [3H]Ro 41-1049 (specific activity ~70-90 Ci/mmol).

Non-specific Binding Determinant: Clorgyline (10 µM).

Test Compound: Amiflamine.

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

Scintillation Cocktail.

Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).
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96-well plates.

Filtration apparatus.

Scintillation counter.

Protocol:

Membrane Preparation:

Homogenize fresh or frozen tissue in 10-20 volumes of ice-cold assay buffer.

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large

debris.

Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

Resuspend the pellet in fresh assay buffer and repeat the centrifugation step.

Resuspend the final pellet in assay buffer to a protein concentration of 0.5-1.0 mg/mL.

Determine protein concentration using a standard method (e.g., Bradford assay).

Binding Assay:

Set up the assay in a 96-well plate with a final volume of 250 µL per well.

Add the following to each well in triplicate:

Total Binding: 50 µL of [3H]Ro 41-1049 (final concentration ~1-2 nM), 50 µL of assay

buffer, and 150 µL of membrane suspension.

Non-specific Binding: 50 µL of [3H]Ro 41-1049, 50 µL of clorgyline (final concentration

10 µM), and 150 µL of membrane suspension.

Competitive Binding: 50 µL of [3H]Ro 41-1049, 50 µL of Amiflamine at various

concentrations (e.g., 10-10 M to 10-4 M), and 150 µL of membrane suspension.

Incubate the plate at 37°C for 60 minutes.
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Filtration and Counting:

Terminate the incubation by rapid filtration through pre-soaked glass fiber filters using a

cell harvester.

Wash the filters three times with 3 mL of ice-cold wash buffer.

Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to

equilibrate.

Measure the radioactivity in a scintillation counter.

Data Analysis:

Calculate specific binding by subtracting non-specific binding from total binding.

Plot the percentage of specific binding against the logarithm of the Amiflamine
concentration.

Determine the IC50 value (the concentration of Amiflamine that inhibits 50% of specific

binding) using non-linear regression analysis.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is the dissociation constant of the

radioligand for the receptor. The Kd for [3H]Ro 41-1049 in rat cerebral cortex is

approximately 10.7 nM.[4]

Radioligand Binding Assay for Serotonin Transporter
(SERT)
This protocol describes a competitive radioligand binding assay to determine the affinity of

Amiflamine for SERT using --INVALID-LINK---citalopram as the radioligand.[6][7]

Materials:

Biological Source: Rat brain cortical membranes or cells expressing human SERT.

Radioligand:--INVALID-LINK---citalopram (specific activity ~70-90 Ci/mmol).
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Non-specific Binding Determinant: Fluoxetine (10 µM) or unlabeled (S)-citalopram (1 µM).

Test Compound: Amiflamine.

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Wash Buffer: Cold assay buffer.

Scintillation Cocktail.

Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% PEI.

96-well plates.

Filtration apparatus.

Scintillation counter.

Protocol:

Membrane Preparation:

Follow the same procedure as for the MAO-A membrane preparation.

Binding Assay:

Set up the assay in a 96-well plate with a final volume of 250 µL per well.

Add the following to each well in triplicate:

Total Binding: 50 µL of --INVALID-LINK---citalopram (final concentration ~1-2 nM), 50 µL

of assay buffer, and 150 µL of membrane suspension.

Non-specific Binding: 50 µL of --INVALID-LINK---citalopram, 50 µL of fluoxetine (final

concentration 10 µM), and 150 µL of membrane suspension.

Competitive Binding: 50 µL of --INVALID-LINK---citalopram, 50 µL of Amiflamine at

various concentrations (e.g., 10-10 M to 10-4 M), and 150 µL of membrane suspension.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1664870?utm_src=pdf-body
https://www.benchchem.com/product/b1664870?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664870?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubate the plate at room temperature (22-25°C) for 60 minutes.

Filtration and Counting:

Follow the same procedure as for the MAO-A assay.

Data Analysis:

Follow the same data analysis procedure as for the MAO-A assay. The Kd for --INVALID-

LINK---citalopram for rat cortical SERT is approximately 1.4 nM.[6]

Enzyme Inhibition Assay for Semicarbazide-Sensitive
Amine Oxidase (SSAO)
As a standard radioligand for direct binding assays for SSAO is not readily available, an

enzyme inhibition assay is used to determine the inhibitory potency of Amiflamine. This assay

measures the production of hydrogen peroxide (H2O2) from the oxidation of a substrate.

Materials:

Biological Source: Rat aorta or lung homogenates.

Substrate: Benzylamine (1 mM).

Inhibitor: Semicarbazide (1 mM) for determining SSAO-specific activity.

Test Compound: Amiflamine.

Assay Buffer: 100 mM potassium phosphate buffer, pH 7.6.

Detection Reagent: Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) and

horseradish peroxidase (HRP).

96-well black microplate.

Fluorometric microplate reader.

Protocol:
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Homogenate Preparation:

Homogenize fresh or frozen tissue in 10 volumes of ice-cold assay buffer.

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

Use the supernatant for the assay. Determine protein concentration.

Enzyme Inhibition Assay:

Set up the assay in a 96-well black microplate with a final volume of 200 µL per well.

Prepare a reaction mixture containing Amplex® Red reagent (50 µM) and HRP (0.1 U/mL)

in assay buffer.

Add the following to each well in triplicate:

Total Activity: 50 µL of homogenate, 50 µL of assay buffer, and 100 µL of reaction

mixture with benzylamine (final concentration 1 mM).

Non-SSAO Activity: 50 µL of homogenate pre-incubated with semicarbazide (1 mM) for

30 minutes, 50 µL of assay buffer, and 100 µL of reaction mixture with benzylamine.

Inhibition: 50 µL of homogenate, 50 µL of Amiflamine at various concentrations, and

100 µL of reaction mixture with benzylamine.

Incubate the plate at 37°C, protected from light.

Measurement:

Measure the fluorescence at various time points (e.g., every 5 minutes for 30 minutes)

using a microplate reader with excitation at 530-560 nm and emission at ~590 nm.

Data Analysis:

Calculate the rate of H2O2 production from the linear portion of the fluorescence versus

time curve.
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Determine SSAO-specific activity by subtracting the non-SSAO activity from the total

activity.

Plot the percentage of SSAO inhibition against the logarithm of the Amiflamine
concentration.

Determine the IC50 value. As this is an enzyme inhibition assay, the Ki can be determined

using the appropriate kinetic models (e.g., Michaelis-Menten kinetics and the relevant

inhibition model - competitive, non-competitive, etc.).

Visualizations

Tissue Preparation Radioligand Binding Assay

Tissue
(e.g., Brain Cortex) Homogenization Low-Speed

Centrifugation Supernatant High-Speed
Centrifugation Membrane Pellet Resuspension Membrane Suspension Assay Setup

(96-well plate) Incubation Filtration Scintillation
Counting

Data Analysis
(IC50, Ki)

Click to download full resolution via product page

Caption: Workflow for Radioligand Binding Assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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